Cas no 1285490-79-0 (ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate)

ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate
- AKOS011081327
- ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate
- 1285490-79-0
- EN300-16395467
-
- Inchi: 1S/C11H12ClF3N2O2/c1-2-19-9(18)3-4-16-10-8(12)5-7(6-17-10)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,17)
- InChI Key: SMIFPELEMDHOIP-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CN=C1NCCC(=O)OCC
Computed Properties
- Exact Mass: 296.0539398g/mol
- Monoisotopic Mass: 296.0539398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 51.2Ų
ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16395467-1.0g |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 1g |
$470.0 | 2023-05-25 | ||
Enamine | EN300-16395467-10.0g |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 10g |
$2024.0 | 2023-05-25 | ||
Enamine | EN300-16395467-0.1g |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 0.1g |
$414.0 | 2023-05-25 | ||
Enamine | EN300-16395467-1000mg |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 1000mg |
$428.0 | 2023-09-22 | ||
Enamine | EN300-16395467-2500mg |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 2500mg |
$838.0 | 2023-09-22 | ||
Enamine | EN300-16395467-50mg |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 50mg |
$359.0 | 2023-09-22 | ||
Enamine | EN300-16395467-500mg |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 500mg |
$410.0 | 2023-09-22 | ||
Enamine | EN300-16395467-0.25g |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 0.25g |
$432.0 | 2023-05-25 | ||
Enamine | EN300-16395467-5.0g |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 5g |
$1364.0 | 2023-05-25 | ||
Enamine | EN300-16395467-0.5g |
ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate |
1285490-79-0 | 0.5g |
$451.0 | 2023-05-25 |
ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate
Recent Advances in the Study of Ethyl 3-{3-Chloro-5-(Trifluoromethyl)Pyridin-2-Ylamino}Propanoate (CAS: 1285490-79-0)
Ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate (CAS: 1285490-79-0) is a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of novel pesticides and therapeutic agents. Recent studies have highlighted its significance in the design of molecules targeting specific biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate as a precursor in the synthesis of trifluoromethylpyridine derivatives, which exhibit potent insecticidal activity. The research demonstrated that modifications to the propanoate side chain could enhance binding affinity to nicotinic acetylcholine receptors (nAChRs) in pests, offering a pathway for developing next-generation insecticides with improved efficacy and reduced environmental impact.
In parallel, a 2024 Bioorganic & Medicinal Chemistry Letters article investigated the compound's utility in pharmaceutical chemistry. Researchers utilized it to synthesize analogs with potential anti-inflammatory properties, leveraging the trifluoromethyl group's metabolic stability. Molecular docking studies revealed that these analogs selectively inhibit cyclooxygenase-2 (COX-2), suggesting promise for treating chronic inflammatory conditions without the gastrointestinal side effects associated with traditional NSAIDs.
Advances in synthetic methodologies have also been reported. A team at the University of Tokyo developed a one-pot cascade reaction to produce ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate with 92% yield, using a palladium-catalyzed amination strategy (Chemical Communications, 2024). This approach significantly reduces production costs and waste generation, aligning with green chemistry principles.
Ongoing clinical trials (Phase I/II) are evaluating derivatives of this compound as kinase inhibitors for oncology applications. Preliminary data indicate strong suppression of VEGFR-2 phosphorylation at nanomolar concentrations, positioning it as a candidate for anti-angiogenic cancer therapies. However, challenges remain in optimizing pharmacokinetic profiles to mitigate off-target effects.
In conclusion, ethyl 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}propanoate continues to emerge as a versatile scaffold in both agrochemical and pharmaceutical research. Future directions include computational modeling to predict novel derivatives and exploration of its role in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation therapies.
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